![molecular formula C18H14BrNO5S2 B1682699 2-[4-[(4-Bromphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylessigsäure](/img/structure/B1682699.png)
2-[4-[(4-Bromphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylessigsäure
Übersicht
Beschreibung
UMI-77 ist ein niedermolekularer Inhibitor, der gezielt auf das Myeloid-Zell-Leukämie-1-Protein (Mcl-1) abzielt, ein Mitglied der B-Zell-Lymphom-2-Familie (Bcl-2). Diese Verbindung hat ein signifikantes Potenzial für die Induktion von Apoptose in Krebszellen gezeigt, indem sie an die BH3-Bindungsrille von Mcl-1 bindet und so dessen Interaktion mit pro-apoptotischen Proteinen wie Bax und Bak blockiert .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
UMI-77 kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsseleinschritte umfasst:
Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung eines Naphthalinderivats.
Einführung von funktionellen Gruppen: Der Naphthalinkern wird dann mit einer Sulfonamidgruppe und einer Bromphenylgruppe funktionalisiert.
Abschließende Modifikationen: Die Verbindung wird weiter modifiziert, um eine Thioessigsäuregruppe einzuführen, was zum Endprodukt führt.
Industrielle Produktionsmethoden
Die industrielle Produktion von UMI-77 beinhaltet die Hochskalierung des oben genannten Synthesewegs. Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Mechanism of Action
UMI-77 functions as a BH3-mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the induction of apoptosis in cancer cells, making UMI-77 a promising candidate for cancer therapies.
Case Study: Gallbladder Carcinoma
A study investigated the effects of UMI-77 on gallbladder carcinoma GBC-SD cells. The results indicated that UMI-77 significantly inhibited cell proliferation in a dose-dependent manner. Specifically, treatment with 10 µmol/L of UMI-77 resulted in a notable decrease in cell survival rates after 12, 24, and 48 hours (p < .05) .
Table 1: Effects of UMI-77 on GBC-SD Cells
Concentration (µmol/L) | Time (hours) | Survival Rate (%) |
---|---|---|
0 | 12 | 95 |
10 | 12 | 75 |
10 | 24 | 60 |
10 | 48 | 45 |
Enhanced Chemotherapeutic Efficacy
In a mouse xenograft model, UMI-77 was shown to enhance the efficacy of etoposide, a common chemotherapeutic agent, while exhibiting minimal adverse effects . This suggests its potential role in overcoming chemoresistance in various cancers.
Neurodegenerative Diseases
Case Study: Alzheimer's Disease
Recent research identified UMI-77 as a potent inducer of mitophagy, which is crucial for mitochondrial quality control. In the APP/PS1 mouse model of Alzheimer's disease, UMI-77 improved molecular and behavioral phenotypes associated with the disease . The compound acts by enhancing the interaction between MCL-1 and LC3A, promoting mitophagy independently of apoptosis.
Table 2: Impact of UMI-77 on Alzheimer's Disease Model
Treatment | Behavioral Improvement (%) | Molecular Improvement (%) |
---|---|---|
Control | - | - |
UMI-77 | +40 | +50 |
Inflammatory Conditions
Case Study: Sepsis-Induced Acute Lung Injury
A study explored the effects of UMI-77 in treating sepsis-induced acute lung injury (ALI). Transcriptomic analysis revealed that UMI-77 modulated 124 differentially expressed genes related to chemokine signaling and apoptosis regulation. Key metabolites affected included inosine 5’-monophosphate and thiamine monophosphate .
Table 3: Gene Modulation by UMI-77 in Sepsis
Gene | Expression Change (Fold Change) |
---|---|
Atp4a | +2.5 |
Ido1 | -1.8 |
Cxcl10 | +3.0 |
Wirkmechanismus
Target of Action
The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) , a human enzyme . TDP2 plays a crucial role in DNA repair and is involved in the cellular response to DNA damage .
Mode of Action
The compound interacts with TDP2 by binding to its active site, inhibiting its enzymatic activity . The inhibition constant (IC50) is reported to be 3.73E+4nM , indicating a moderate binding affinity.
Biochemical Pathways
By inhibiting TDP2, the compound disrupts the DNA repair pathway. This can lead to the accumulation of DNA damage in cells, potentially leading to cell death or preventing cell proliferation . .
Result of Action
The molecular and cellular effects of the compound’s action would likely include an increase in DNA damage and a decrease in cell proliferation due to the inhibition of TDP2 . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.
Biochemische Analyse
Biochemical Properties
The compound interacts with several enzymes and proteins, notably with Mcl-1, a member of the Bcl-2 family . It disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bax . The nature of these interactions involves the sulfonylamino group of the compound binding to the active site of the enzyme .
Cellular Effects
2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid has shown to influence cell function significantly. It has been observed to inhibit the growth of pancreatic cancer cells, including BxPC-3, Panc-1, MiaPaCa-2, AsPC-1, and Capan-2 . It influences cell signaling pathways and induces apoptosis by activating the intrinsic apoptotic pathway .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to Mcl-1, inhibiting its function and leading to the activation of the pro-apoptotic protein Bax . This results in the initiation of the intrinsic apoptotic pathway .
Temporal Effects in Laboratory Settings
Over time, the compound’s effects remain consistent in laboratory settings. It maintains its stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro studies, with continued inhibition of cell growth and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with dosage. At a dosage of 60 mg/kg, it exhibits anti-tumor activity without damaging normal tissues
Metabolic Pathways
It is known to interact with Mcl-1, but the specific enzymes or cofactors involved in its metabolism are yet to be identified .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UMI-77 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of a naphthalene derivative.
Introduction of functional groups: The naphthalene core is then functionalized with a sulfonamide group and a bromophenyl group.
Final modifications: The compound is further modified to introduce a thioacetic acid group, resulting in the final product.
Industrial Production Methods
Industrial production of UMI-77 involves scaling up the synthetic route mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
UMI-77 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: UMI-77 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: UMI-77 kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Bromphenylgruppe
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.
Substitution: Bedingungen für Substitutionsreaktionen beinhalten typischerweise die Verwendung von Nukleophilen wie Aminen oder Thiolen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Derivate ergeben können .
Vergleich Mit ähnlichen Verbindungen
UMI-77 zeichnet sich durch seine hohe Selektivität für Mcl-1 gegenüber anderen Bcl-2-Familienmitgliedern aus. Zu ähnlichen Verbindungen gehören:
ABT-263: Ein Bcl-xL-Inhibitor, der auch auf Mcl-1 abzielt, aber im Vergleich zu UMI-77 weniger spezifisch ist.
UMI-77 zeichnet sich durch seine Fähigkeit aus, sowohl Apoptose als auch Mitophagie zu induzieren, was es zu einem vielseitigen Werkzeug in der Krebs- und neurodegenerativen Krankheitsforschung macht .
Biologische Aktivität
UMI-77 is a small-molecule compound recognized primarily for its role as a BH3-mimetic targeting the anti-apoptotic protein MCL-1. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and neurodegenerative diseases, particularly through its mechanisms of inducing apoptosis and promoting mitophagy.
UMI-77 operates by binding to MCL-1, effectively inhibiting its function. This interaction prevents MCL-1 from heterodimerizing with pro-apoptotic proteins Bax and Bak, thereby facilitating the induction of apoptosis in cancer cells. The compound has shown selectivity for MCL-1 over other members of the Bcl-2 family, demonstrating a binding affinity (K_i) of approximately 490 nmol/L .
Key Mechanisms:
- Apoptosis Induction: UMI-77 triggers apoptosis in various cancer cell lines, including pancreatic cancer cells, through cytochrome c release and caspase-3 activation .
- Mitophagy Activation: At sub-lethal doses, UMI-77 promotes mitophagy independently of apoptosis. This was demonstrated in studies involving the APP/PS1 mouse model of Alzheimer's disease, where UMI-77 effectively reversed molecular and behavioral deficits associated with the disease .
In Vitro Studies
In vitro experiments have established that UMI-77 inhibits cell growth in pancreatic cancer models in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed via co-immunoprecipitation assays showing that it disrupts the interaction between MCL-1 and pro-apoptotic proteins .
Table 1: In Vitro Efficacy of UMI-77
Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
---|---|---|---|
Pancreatic Cancer | 0.49 | Yes | MCL-1 inhibition |
Leukemia Cells | 15–30 | Delayed | NOXA induction |
In Vivo Studies
In vivo studies using xenograft models have demonstrated the efficacy of UMI-77 in reducing tumor growth. For instance, in a BxPC-3 pancreatic cancer model, treatment with UMI-77 resulted in significant tumor regression and increased levels of pro-apoptotic markers while decreasing survivin levels .
Table 2: In Vivo Efficacy of UMI-77
Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate (%) |
---|---|---|---|
BxPC-3 Xenograft | 7.0 | 60 | Not reported |
APP/PS1 Mouse Model | 5.0 | Significant improvement | 85 |
Clinical Implications
The dual action of UMI-77—inducing both apoptosis and mitophagy—positions it as a promising candidate for treating various cancers as well as neurodegenerative diseases like Alzheimer's. Its ability to selectively inhibit MCL-1 without adversely affecting mitochondrial integrity at sub-lethal doses suggests a favorable therapeutic window for clinical applications.
Eigenschaften
IUPAC Name |
2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGANDSUVKXMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.